
1-(3-Phenylacryloyl)naphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylacryloyl)naphthalen-2-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a naphthalene ring system substituted with a phenylacryloyl group and an acetate group. Its molecular formula is C21H16O3, and it has a molecular weight of approximately 316.36 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with phenylacryloyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Phenylacryloyl)naphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylacryloyl)naphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can participate in conjugation with biological molecules, affecting their function. The acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenylacryloyl)naphthalen-2-yl acetate can be compared with similar compounds such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a methoxy group instead of an acetate group, which may alter its reactivity and biological activity.
3-Amino-2,3-dihydro-1H-benzo[f]chromenes: These compounds have a different core structure but share similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76339-58-7 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
[1-(3-phenylprop-2-enoyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H16O3/c1-15(22)24-20-14-12-17-9-5-6-10-18(17)21(20)19(23)13-11-16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
LTURKRUSMZHYPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


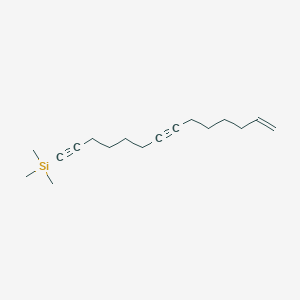

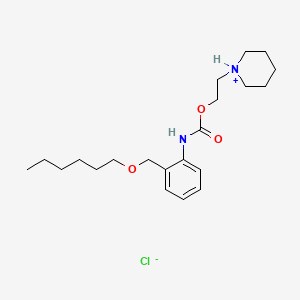


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
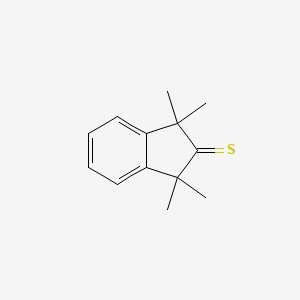
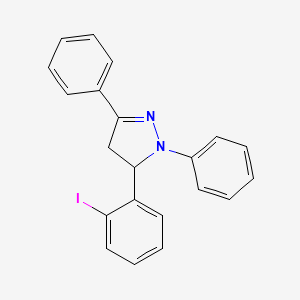
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
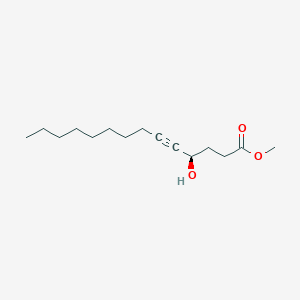
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
